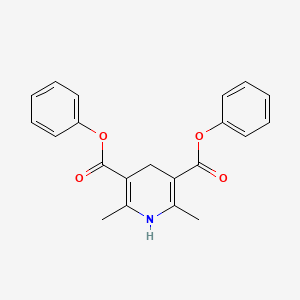
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester is a chemical compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is structurally characterized by a pyridine ring substituted with carboxylic acid groups and esterified with diphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The compound exerts its effects primarily by acting as a calcium channel blocker. It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition leads to the dilation of blood vessels, reducing peripheral vascular resistance and lowering blood pressure. The compound selectively binds to the L-type calcium channels, preventing calcium ions from entering the cells and thus modulating the contractile processes of the muscle tissues.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Nisoldipine: Structurally similar, used for the treatment of hypertension.
Nicardipine: Also a calcium channel blocker, used in the management of angina and hypertension.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester is unique due to its specific ester groups, which can influence its pharmacokinetic properties and binding affinity to calcium channels. This structural variation can lead to differences in its therapeutic efficacy and side effect profile compared to other similar compounds.
特性
CAS番号 |
57582-93-1 |
|---|---|
分子式 |
C21H19NO4 |
分子量 |
349.4 g/mol |
IUPAC名 |
diphenyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-18(20(23)25-16-9-5-3-6-10-16)13-19(15(2)22-14)21(24)26-17-11-7-4-8-12-17/h3-12,22H,13H2,1-2H3 |
InChIキー |
MSQRNOUGYRSOPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




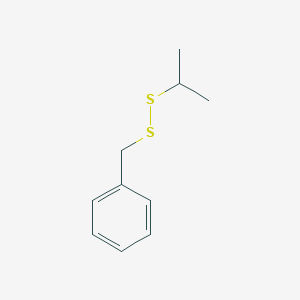
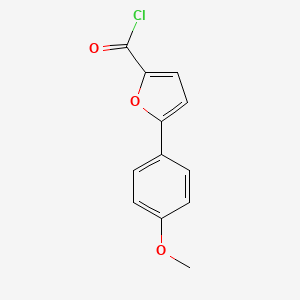
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
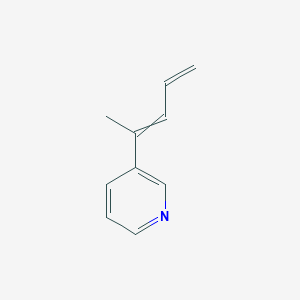
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

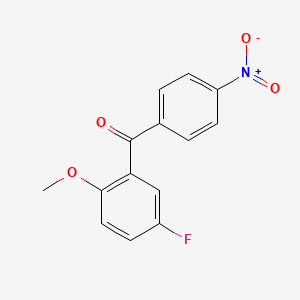
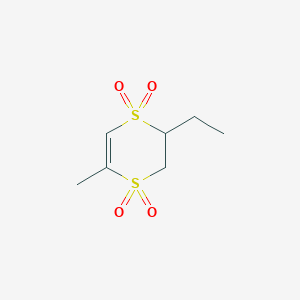
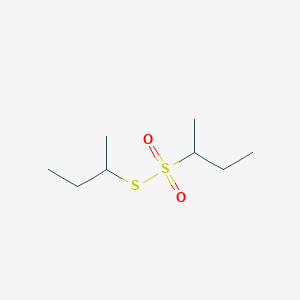
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
